(2Z)-N-(2,4-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4-dichloroaniline consists of a benzene ring with two chlorine atoms and one amine group attached .Chemical Reactions Analysis
2,4-Dichloroaniline is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents . It can undergo various reactions, including diazotization and coupling reactions .Physical And Chemical Properties Analysis
2,4-Dichloroaniline is a solid at 20 degrees Celsius . It has a molecular weight of 162.02 . It is insoluble in water .Scientific Research Applications
Heterocyclic Synthesis Applications
Research has focused on the synthesis and applications of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, heterocyclic compounds with a thiazole ring have been synthesized for potential use as antibiotics and against both Gram-positive and Gram-negative bacteria. The synthesis of new antibiotic and antibacterial drugs through reactions involving thiazole carboxamide and other heterocyclic compounds highlights the significance of such structural motifs in medicinal chemistry (Ahmed, 2007).
Novel Synthetic Pathways
The development of novel synthetic pathways for heterocyclic compounds has been a subject of study. For instance, research on N-functionalized benzotriazole-1-carboximidoyl chlorides as synthetic equivalents for isocyanide dichlorides demonstrates the innovative approaches to generating polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones. These pathways provide versatile tools for creating complex molecules with potential biological activities (Katritzky et al., 2001).
Antiviral and Antibacterial Agents
Thiazole derivatives have been explored for their antiviral and antibacterial properties. The synthesis of thiazole C-nucleosides and their evaluation against viruses and as inhibitors of purine nucleotide biosynthesis indicate the potential of thiazole compounds in therapeutic applications. Such studies are pivotal in the search for new treatments against infectious diseases (Srivastava et al., 1977).
Safety and Hazards
properties
IUPAC Name |
(2Z)-N-(2,4-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-7-14(13(19)8-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWXHNIDRPYMFF-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(2,4-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.